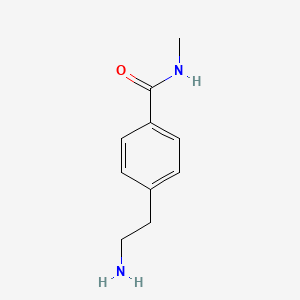

4-(2-aminoethyl)-N-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives as Chemical Scaffolds in Research

Benzamide derivatives are considered privileged scaffolds in drug design and discovery. nih.gov This is due to their stable, yet reactive nature, which makes them ideal starting points for the synthesis of more complex molecules. researchgate.net The amide bond is a key feature in many biologically active compounds, and the aromatic ring of the benzamide can be substituted with various functional groups to fine-tune the molecule's properties. researchgate.netmdpi.com This adaptability allows researchers to create extensive libraries of compounds for screening against various biological targets.

These derivatives have been investigated for a wide array of pharmacological activities, including:

Antimicrobial properties researchgate.net

Analgesic effects researchgate.net

Anticancer activity researchgate.net

Enzyme inhibition, targeting enzymes like carbonic anhydrase and acetylcholinesterase nih.gov

The ability of the benzamide core to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions further enhances its value as a scaffold. researchgate.net

Historical Context of Benzamide Research in Chemical Biology and Medicinal Chemistry

The journey of benzamide derivatives in medicinal chemistry is marked by significant therapeutic breakthroughs. Historically, substituted benzamides have been developed into commercial drugs for various applications. wikipedia.org For instance, compounds like Sulpiride and Amisulpiride have been used extensively in psychiatry. This has spurred further research into designing novel benzamide-based molecules with improved selectivity and fewer side effects.

Over the years, the focus of benzamide research has expanded significantly. Initially centered on specific therapeutic areas, the investigation into benzamides now covers a broad range of diseases. Their role as inhibitors of enzymes such as monoamine oxidase-B has been a subject of study for decades, leading to the synthesis of potent and selective inhibitors. nih.gov The continuous exploration of benzamides has led to their use in developing multi-target drugs, for instance, for complex conditions like Alzheimer's disease. mdpi.com

Role of 4-(2-aminoethyl)-N-methylbenzamide as a Synthetic Building Block and Research Probe

While not as extensively documented in scientific literature as some other benzamides, this compound is a valuable compound in chemical research, primarily utilized as a synthetic building block. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.com They are essential tools in medicinal chemistry, organic chemistry, and material science for the modular assembly of new molecular architectures. sigmaaldrich.comhilarispublisher.com

The structure of this compound features several key functional groups:

A primary amino group (-NH2) on the ethyl side chain, which is a reactive site for further chemical modifications.

An N-methylbenzamide core, which provides a stable scaffold.

As a research probe, small molecules like this compound are instrumental in exploring biological pathways and therapeutic targets. nih.gov Although specific studies detailing its use as a probe are scarce, its structural similarity to other bioactive benzamides suggests its potential for such applications. Research probes perturb biological systems in a distinct manner, offering insights that are not achievable through other experimental methods. nih.gov Given the diverse biological activities of benzamide derivatives, this compound and its analogues are of interest for developing new chemical tools to investigate complex biological processes. nih.gov

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGKTGMPBBLZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Aminoethyl N Methylbenzamide and Its Derivatives

Strategic Approaches to the 4-(2-aminoethyl)-N-methylbenzamide Core

The design of a synthetic route for a target molecule like this compound begins with a logical process of deconstruction known as retrosynthetic analysis. numberanalytics.comub.edu This technique involves breaking down the complex target molecule into simpler, more readily available starting materials. numberanalytics.comub.edu

Retrosynthetic Analysis of the Benzamide (B126) Moiety

The primary disconnection in the retrosynthetic analysis of this compound is typically at the amide bond. This is a common strategy for amides, as they are often synthesized from a carboxylic acid derivative and an amine. amazonaws.com This disconnection breaks the molecule into two key synthons: a 4-(2-aminoethyl)benzoyl derivative and methylamine (B109427). The corresponding synthetic equivalents for these synthons would be a 4-(2-aminoethyl)benzoic acid or its activated form (like an acyl chloride) and methylamine.

Another approach involves disconnecting the bond between the aromatic ring and the carbonyl group. This would lead to a benzoyl synthon and a 4-(2-aminoethyl)benzene synthon. However, the former approach is generally more common and efficient.

Retrosynthetic Analysis of the Aminoethyl Side Chain

The aminoethyl side chain offers another point for retrosynthetic disconnection. A logical break is the carbon-carbon bond between the benzene (B151609) ring and the ethyl group. This would lead to a 4-formyl-N-methylbenzamide or a related derivative and a one-carbon unit that can be elaborated to the aminoethyl group.

Alternatively, the carbon-nitrogen bond of the amino group can be disconnected. This suggests a precursor such as a 4-(2-haloethyl)-N-methylbenzamide which can then be aminated. This approach is often practical for introducing the amino functionality late in the synthesis.

Direct Synthesis Routes for this compound

Direct synthesis involves the stepwise construction of the target molecule from simpler starting materials, guided by the insights from retrosynthetic analysis.

Amidation Reactions for Benzamide Formation

The formation of the N-methylbenzamide moiety is a critical step. Amidation reactions are commonly employed for this purpose. One of the most straightforward methods is the reaction of a benzoic acid derivative with methylamine. To facilitate this reaction, the carboxylic acid is often activated. Common methods include:

Acyl Chloride Method: Converting the benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methylamine to form the amide.

Coupling Reagents: Utilizing peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an active ester intermediate which then reacts with methylamine.

Ester Aminolysis: The reaction of a methyl or ethyl ester of the benzoic acid with methylamine can also yield the desired amide. This reaction often requires elevated temperatures and pressures to proceed efficiently. google.com A process for producing N-methylbenzamide from methyl benzoate (B1203000) and an overstoichiometric amount of methylamine in methanol (B129727) at 60-150°C and 2-12 bar has been described. google.com

A variety of methods for the synthesis of substituted amides have been explored, including the copper-catalyzed amidation of arylboronic acids with nitriles and the ruthenium(II)-catalyzed N-methylation of amides using methanol. organic-chemistry.orgresearchgate.net

Alkylation and Amination Reactions for Side Chain Introduction

The introduction of the 2-aminoethyl side chain at the 4-position of the benzamide core can be achieved through several synthetic strategies.

Alkylation: One approach involves the alkylation of a suitable precursor. For instance, starting with 4-methyl-N-methylbenzamide, the methyl group can be halogenated (e.g., using N-bromosuccinimide) to form a 4-(bromomethyl)-N-methylbenzamide. This can then undergo a series of reactions to extend the chain and introduce the amino group. Another strategy involves the alkylation of aldehydes. nih.gov The S-alkylation of cysteine has also been explored as a method for modifying peptide sequences. nih.gov

Amination: A common method for introducing an amino group is through the reduction of a nitrile. For example, a 4-cyanomethyl-N-methylbenzamide can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield this compound. Direct amination of a 4-(2-haloethyl)-N-methylbenzamide with ammonia (B1221849) or a protected form of ammonia is also a viable route.

A method for synthesizing 4-(2-aminoethyl)benzenesulfonamide (B156865) involves the acetylation of β-phenylethylamine, followed by chlorosulfonation, amination, and hydrolysis. google.com This highlights a general strategy that could be adapted for the synthesis of the target compound.

Protecting Group Strategies in the Synthesis of this compound

The primary amine of the aminoethyl side chain is a nucleophilic and reactive functional group. youtube.com To prevent it from interfering with reactions intended for other parts of the molecule (such as the amidation step), it is often protected. Common protecting groups for amines include:

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is stable to many reaction conditions but can be easily removed with acid. The Cbz group is stable to mild acid and base but can be removed by catalytic hydrogenation.

Amides: The amine can be temporarily converted to an amide, such as an acetamide, which is less reactive. utdallas.edu This protecting group can be removed by hydrolysis under acidic or basic conditions.

Sulfonamides: Groups like p-toluenesulfonyl (tosyl) can also be used to protect amines. nih.gov

The following table summarizes some protecting groups commonly used for amines:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride | Acid or base hydrolysis |

| p-Toluenesulfonyl | Tosyl | p-Toluenesulfonyl chloride | Strong acid or reducing agents |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | - | 2% Hydrazine in DMF |

| 4-Methyltrityl | Mtt | Mtt-Cl | Mild acid (e.g., 1% TFA in DCM) |

Table 1: Common Amine Protecting Groups and their Cleavage Conditions. sigmaaldrich.com

Synthesis of Key Precursors and Advanced Intermediates

The efficient synthesis of this compound hinges on the availability of key precursors and advanced intermediates. A common starting point for the synthesis of related compounds is β-phenylethylamine. google.com This readily available raw material can be subjected to a sequence of reactions including acetylation, chlorosulfonation, amination, hydrolysis, and purification to yield derivatives like 4-(2-aminoethyl)benzenesulfonamide. google.com

Another critical intermediate is 4-aminobenzamide (B1265587) and its derivatives. For instance, 2-amino-4-methoxybenzamide (B112565) can be synthesized by the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. This process achieves a high yield of 95%.

A general method for preparing precursors involves the reaction of an appropriate aldehyde with a compound like 4-(2-aminoethyl)-benzenesulfonamide in ethanol (B145695) under reflux. scielo.br This approach has been used to synthesize a series of Schiff bases derived from 4-(2-aminoethyl)-benzenesulfonamide. scielo.br

The synthesis of N-(2-aminoethyl)benzamide analogs often starts from commercially available materials. For example, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their biological activities. nih.gov Similarly, N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a known intermediate. clearsynth.com

A summary of key precursors and their synthetic relevance is provided in the table below:

| Precursor/Intermediate | Synthetic Application | Reference |

| β-phenylethylamine | Starting material for the synthesis of 4-(2-aminoethyl)benzenesulfonamide. | google.com |

| 4-methoxy-2-nitro-benzamide | Precursor for 2-amino-4-methoxybenzamide via hydrogenation. | |

| 4-(2-aminoethyl)-benzenesulfonamide | Reactant for the synthesis of Schiff base derivatives. | scielo.br |

| N-(2-aminoethyl)benzamide | Scaffold for the synthesis of halo- and nitro-substituted analogs. | nih.gov |

| N-(2-aminoethyl)-4-methylbenzamide hydrochloride | A known intermediate in benzamide synthesis. | clearsynth.com |

Derivatization Strategies and Analog Synthesis from this compound

Derivatization is a crucial process for modifying a compound to enhance its properties for analytical detection or to explore structure-activity relationships. sdiarticle4.com For this compound, derivatization strategies can target three main regions of the molecule: the aminoethyl moiety, the benzene ring, and the N-methyl amide group.

Modification of the Aminoethyl Moiety for Scaffold Exploration

The primary amino group of the aminoethyl moiety is a prime target for derivatization. It readily reacts with various reagents to form a wide range of derivatives. sdiarticle4.com Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which is useful for detection. sdiarticle4.comactascientific.com

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to yield fluorescent derivatives. sdiarticle4.comnih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that reacts with primary and secondary amines to produce fluorescent adducts. nih.govresearchgate.net

Benzoyl chloride: Can be used to form benzoylated derivatives, which can be analyzed by reverse-phase HPLC. sdiarticle4.com

These reactions allow for the introduction of diverse functional groups, enabling the exploration of the chemical space around the aminoethyl scaffold. For example, the reaction of 4-(2-aminoethyl)-benzenesulfonamide with various aldehydes leads to the formation of Schiff bases, demonstrating the versatility of the aminoethyl group for modification. scielo.br

Investigation of Substituent Effects on the Benzene Ring of Benzamide Derivatives

The electronic properties of the benzene ring significantly influence the reactivity and biological activity of benzamide derivatives. lumenlearning.com Substituents on the ring can either activate or deactivate it towards further chemical reactions. lumenlearning.comlibretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and accelerating electrophilic substitution reactions. lumenlearning.com Examples include hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups. These substituents typically direct incoming electrophiles to the ortho and para positions. docbrown.info

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing down electrophilic substitution. lumenlearning.com Examples include nitro (-NO2) and carboxyl (-COOH) groups. These substituents generally direct incoming electrophiles to the meta position. youtube.com

The following table summarizes the effects of various substituents on the benzene ring:

| Substituent | Effect on Reactivity | Directing Effect | Reference |

| -OH, -OCH3, -NH2 | Activating | ortho, para | lumenlearning.comdocbrown.info |

| -CH3 | Activating | ortho, para | lumenlearning.comyoutube.com |

| -Cl, -Br, -I | Deactivating | ortho, para | lumenlearning.comlibretexts.org |

| -NO2, -COOH | Deactivating | meta | lumenlearning.comyoutube.com |

N-Methyl Amide Modifications for Structural Diversity

The N-methyl amide group offers another site for modification to achieve structural diversity. While direct modification of the N-methyl group can be challenging, variations can be introduced during the synthesis by using different primary amines in the amide bond formation step. For example, instead of methylamine, other alkylamines or arylamines could be used to generate a library of N-substituted benzamides.

Modern Synthetic Techniques and Catalyst Application in Benzamide Synthesis

Modern organic synthesis has been revolutionized by the development of new catalytic systems, particularly those based on transition metals. These catalysts offer high efficiency and selectivity in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of benzamides.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simpler precursors. youtube.com These reactions typically involve an organometallic reagent and an organic halide, coupled in the presence of a palladium catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation, allowing for the synthesis of anilines and other N-aryl compounds from aryl halides and amines. youtube.com This method is highly versatile and can be used to introduce the N-methyl amide group in the final steps of the synthesis of this compound. The catalytic cycle involves oxidative addition, base-mediated palladium-amide bond formation, and reductive elimination. youtube.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium. Nickel catalysts have been successfully employed in the oxidative cross-coupling of benzamides with amides, demonstrating their potential in C-C bond formation. acs.org

Organozinc-Mediated Cross-Coupling: Organozinc reagents are attractive due to their low cost, high functional group tolerance, and low toxicity. nih.gov Palladium-catalyzed cross-couplings of organozinc reagents with aryl halides provide a straightforward route to diarylmethanes and other C-C coupled products. nih.gov

The table below highlights some modern catalytic methods applicable to benzamide synthesis:

| Reaction Type | Catalyst | Bond Formed | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium | C-N | Versatile for synthesizing N-aryl compounds. | youtube.com |

| Oxidative Cross-Coupling | Nickel | C-C | Cost-effective alternative to palladium. | acs.org |

| Negishi Coupling | Palladium/Organozinc | C-C | Low toxicity and high functional group tolerance. | nih.gov |

Green Chemistry Principles in the Synthesis of Benzamide Scaffolds

The synthesis of benzamide scaffolds, fundamental components in many pharmaceuticals and fine chemicals, is increasingly guided by the principles of green chemistry. nih.gov These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. Key areas of focus in the sustainable synthesis of benzamides include improving atom economy, utilizing renewable feedstocks, employing catalytic methods, and using safer solvents.

Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Traditional methods for synthesizing benzamides often exhibit poor atom economy. For instance, using activating agents like thionyl chloride or coupling reagents such as EDC and HATU generates significant stoichiometric waste that can be hazardous. catalyticamidation.info

A more atom-economical approach is the direct amidation of carboxylic acids with amines, which ideally produces only water as a byproduct. catalyticamidation.infomdpi.com However, this reaction is often challenging due to a high activation energy barrier. acs.org To overcome this, researchers have explored various strategies. One method involves using isopropenyl esters, which react with amines to produce acetone (B3395972) as the only byproduct, simplifying purification. acs.org Another innovative approach utilizes alkynes as coupling reagents in the presence of a ruthenium catalyst, forming a vinyl ester intermediate that then reacts with an amine to yield the amide and a volatile byproduct like acetaldehyde (B116499) or ethyl acetate. nih.govjst.go.jp

Use of Renewable Feedstocks

The reliance on petrochemicals as starting materials for benzamide synthesis is a significant environmental concern. nih.gov Green chemistry encourages the transition to renewable feedstocks. A promising source of renewable aromatic compounds is lignin (B12514952), a major component of biomass and the largest natural source of aromatics. rsc.orgrsc.orgkit.edu The challenge lies in the efficient depolymerization of lignin and the selective conversion of the resulting aromatic monomers into valuable chemicals like benzoic acid derivatives. kit.edu

Microbial production of aromatic compounds through engineered metabolic pathways presents another sustainable alternative. nih.gov Microorganisms can be engineered to synthesize aromatic amino acids via the shikimate pathway from renewable resources like glucose. nih.gov These bio-based aromatics can then serve as precursors for benzamide synthesis. While still an emerging field, the use of renewable feedstocks holds significant potential for reducing the environmental footprint of benzamide production. rsc.orggoogle.com

Catalytic Methods

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste. catalyticamidation.info In benzamide synthesis, a major focus has been the development of catalytic direct amidation reactions to replace stoichiometric activating agents. catalyticamidation.infomdpi.com

Various catalysts have been investigated for this purpose:

Boron-based catalysts: Boronic acids have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. mdpi.comacs.org Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info

Metal catalysts: Titanium tetrafluoride (TiF4) has been used as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Manganese(I) catalysts have also been employed in the synthesis of N-(methoxymethyl)benzamide derivatives. rsc.org While effective, the use of some transition metals raises concerns about toxicity and cost.

Heterogeneous catalysts: To address issues of catalyst separation and recycling, heterogeneous catalysts are being developed. acs.org For example, a diatomite earth-supported ionic liquid with ZrCl4 has been used for the synthesis of benzamides under ultrasonic irradiation. researchgate.net

Organocatalysts: Metal-free catalytic systems offer an attractive alternative, avoiding potential metal contamination of the final product. organic-chemistry.org

Biocatalysts: Enzymes are also being explored for amide bond formation, offering high selectivity under mild, aqueous conditions. rsc.org

Use of Safer Solvents

The choice of solvent significantly impacts the environmental profile of a chemical process. mdpi.com Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of more benign alternatives.

Water: As a non-toxic and non-flammable solvent, water is an ideal green choice, though the low solubility of many organic reactants can be a challenge. mdpi.com

Solvent-free conditions: Conducting reactions without a solvent is a highly effective green approach. tandfonline.comtandfonline.comtandfonline.comsemanticscholar.org For instance, the N-benzoylation of amines has been successfully achieved under solvent-free and catalyst-free conditions using vinyl benzoate. tandfonline.comtandfonline.com Ball milling is another solvent-free technique that has been applied to the synthesis of benzimidazole (B57391) derivatives from benzoic acid. mdpi.com

Green Solvents: Research is ongoing to identify and utilize greener solvent alternatives. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used as both the reaction medium and reagent in the synthesis of benzimidazoles. nih.gov 4-formylomorpholine (4FM) has also been identified as a potentially greener substitute for commonly used aprotic solvents like DMSO and DMF. mdpi.comnih.gov

Detailed Research Findings

| Synthetic Method | Catalyst/Conditions | Reactants | Solvent | Key Advantages | Citations |

| Direct Amidation | Boronic Acid | Carboxylic Acids, Amines | Toluene | High atom economy, mild reaction conditions. | mdpi.comacs.org |

| Direct Amidation | Titanium Tetrafluoride (TiF4) | Carboxylic Acids, Amines | Toluene | Effective for both aromatic and aliphatic acids. | rsc.org |

| Oxidative Amidation | Phenazine Ethosulfate (photocatalyst) | Aromatic Aldehydes, Amines | - | Uses air as the oxidant, metal-free. | organic-chemistry.org |

| Solvent-free Synthesis | Vinyl Benzoate | Amines | Solvent-free | Clean, ecocompatible, no catalyst needed. | tandfonline.comtandfonline.com |

| Mechanochemical Synthesis | Ball Milling | Benzoic Acid, o-phenylenediamine | Solvent-free | Green, solvent-free method. | mdpi.com |

| Synthesis in Green Solvents | - | o-phenylenediamine, Aldehydes | Deep Eutectic Solvent (DES) | DES acts as both solvent and reagent. | nih.gov |

| Ultrasonic-Assisted Synthesis | Diatomite earth@IL/ZrCl4 | Benzoic Acids, Amines | - | Reusable catalyst, rapid reaction times. | researchgate.net |

This table provides a snapshot of the ongoing efforts to develop more sustainable and efficient methods for the synthesis of benzamide scaffolds, reflecting a clear trend towards greener chemical manufacturing.

Mechanistic Investigations and Biological Target Engagement Studies

Elucidation of Molecular Interaction Mechanisms of Benzamide (B126) Derivatives

The biological activity of benzamide compounds is intrinsically linked to their ability to interact with specific molecular targets, primarily proteins such as receptors and enzymes. The nature and affinity of these interactions are dictated by the three-dimensional structure of both the ligand and the target protein.

The binding of a ligand to a receptor is a critical event that initiates a biological response. This interaction is governed by various non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The affinity of a ligand for its receptor is a measure of the strength of this binding and is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

Radioligand binding assays are a common method to determine the binding affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of the radiolabeled ligand by the test compound, the binding affinity of the test compound can be determined. merckmillipore.com

Many benzamide derivatives exert their biological effects by inhibiting the activity of specific enzymes. The study of enzyme inhibition kinetics provides valuable information about the mechanism of inhibition, which can be either reversible or irreversible.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate from the enzyme. There are several types of reversible inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding alters the conformation of the enzyme, reducing its catalytic activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

Irreversible Inhibition: In irreversible inhibition, the inhibitor forms a stable, covalent bond with the enzyme, leading to a permanent loss of enzyme activity.

Research on halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide has shown that these compounds are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov Upon dialysis, complete return of enzyme activity was observed, indicating that these compounds are reversible inhibitors of MAO-B. nih.gov The time-dependent nature of the inhibition suggests a mechanism-based reversible inhibition, where the inhibitor is processed by the enzyme to a more potent inhibitory species.

The kinetic parameters of enzyme inhibition, such as the inhibition constant (Ki), can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of the inhibition data.

Identification and Characterization of Biological Targets for Benzamide Compounds

Identifying the specific biological targets of a compound is a crucial step in understanding its mechanism of action and for its further development as a therapeutic agent.

Once a potential biological target is identified, it needs to be validated to confirm its role in the observed biological effect. A variety of biochemical and cell-based assays are employed for this purpose:

Biochemical Assays: These assays use purified proteins (enzymes or receptors) to directly measure the interaction of the compound with the target. Examples include enzyme activity assays, where the ability of the compound to inhibit the catalytic activity of the enzyme is measured, and binding assays, which quantify the affinity of the compound for the target protein. For instance, the inhibition of MAO-B by N-(2-aminoethyl)benzamide analogs was confirmed using assays with purified MAO-B from bovine liver. nih.gov

Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context for evaluating the compound's activity. Techniques such as reporter gene assays, where the expression of a reporter gene is linked to the activity of a specific signaling pathway, can be used to assess the functional consequences of target engagement. Cellular thermal shift assays (CETSA) can also be used to monitor the direct binding of a compound to its target in intact cells.

It is important to determine the specificity and selectivity of a compound for its intended target. A compound that interacts with multiple targets may lead to off-target effects. Selectivity profiling involves testing the compound against a panel of related targets, such as other enzymes from the same family or different receptor subtypes.

For example, inhibitors of MAO-B are often tested for their selectivity against MAO-A, the other isoform of the enzyme. nih.gov Selective MAO-B inhibitors are desirable for certain therapeutic applications to minimize side effects associated with the inhibition of MAO-A. nih.govnih.gov The selectivity of the halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide was demonstrated by comparing their inhibitory potency against MAO-B and MAO-A. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Modulation by 4-(2-aminoethyl)-N-methylbenzamide Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for target interaction.

A study on a series of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide provided valuable SAR insights into the inhibition of MAO-B. nih.gov The general structure of the analogs is shown below:

General Structure of N-(2-aminoethyl)benzamide Analogs

| R |

| H |

| 4-F |

| 4-Cl |

| 4-Br |

| 4-I |

| 3-Cl |

| 2-Cl |

| 4-NO2 |

The study revealed the following key SAR findings for the inhibition of MAO-B:

Effect of Halogen Substitution: The nature and position of the halogen substituent on the benzamide ring significantly influenced the inhibitory potency. The 4-chloro and 4-bromo analogs were found to be the most potent inhibitors in the series.

Steric and Hydrophobic Effects: The relative potencies of the compounds were rationalized in terms of steric and hydrophobic effects. The data suggested that an optimal balance of these properties is necessary for potent inhibition. nih.gov

Nitro Group Substitution: The 4-nitro analog also demonstrated significant inhibitory activity against MAO-B. nih.gov

These SAR studies provide a rational basis for the design of more potent and selective inhibitors of MAO-B based on the N-(2-aminoethyl)benzamide scaffold. While specific SAR data for this compound is not available, these findings on its close analogs strongly suggest that the N-methyl group would also influence the steric and electronic properties of the molecule, thereby affecting its interaction with the biological target.

Rational Design Principles for Optimizing Molecular Interactions

The rational design of benzamide derivatives is a meticulous process that leverages computational modeling and a fundamental understanding of intermolecular forces to enhance interactions with biological targets. nih.govrsc.org The goal is to create molecules with high affinity and selectivity for a specific protein or receptor.

In practice, computational approaches like molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes of newly designed benzamide analogues. nih.gov These methods allow researchers to visualize and analyze the critical interaction sites between the ligand and its target protein. nih.gov For instance, in the development of benzamide derivatives as antiviral agents, computational modeling helped to understand how these compounds could simultaneously disrupt key molecular interactions within the viral RNA-dependent RNA polymerase complex. nih.gov This structure-based lead optimization, informed by computational insights, strengthens the understanding of the molecular determinants that govern biological activity and provides a promising scaffold for developing more potent and safer therapeutic agents. nih.gov

The principles of optimizing molecular interactions are not confined to drug-receptor binding. Analogous concepts are applied in material science, for example, in the design of molecularly imprinted polymers (MIPs). Isothermal titration calorimetry (ITC) can be used to determine the optimal ratio of functional monomer to a template molecule to maximize binding selectivity, a principle that mirrors the optimization of a drug's interaction with its biological target. elsevierpure.com

Cellular Pathway Perturbation Analysis by Benzamide Derivatives

Beyond direct target engagement, it is crucial to understand how benzamide derivatives affect the complex network of cellular signaling pathways. Cellular pathway perturbation analysis is a powerful approach used to determine the mechanism of action of bioactive compounds by observing their effects on cellular processes. nih.govnih.gov When a cell is exposed to a chemical like a benzamide derivative, the activity of specific proteins and pathways is altered, leading to downstream changes in gene expression. nih.gov These changes create a unique transcriptional signature that can be measured and analyzed. researchgate.net

Modern computational methods integrate these transcriptional signatures with the known topology of cellular pathway networks and libraries of genetic perturbation signatures (like the Library of Integrated Network-based Cellular Signatures, LINCS). nih.gov This allows researchers to predict which signaling pathways are targeted by the compound, even when traditional analysis methods fail. nih.gov The core idea is to compare the gene expression changes caused by the chemical to a "pathway activity signature" (PAS), which is constructed from the known regulatory relationships within a pathway and the effects of genetically perturbing its member genes. nih.gov

For example, many critical cellular processes like proliferation, differentiation, and survival are controlled by pathways such as the mitogen-activated protein kinase (MAPK) and Wnt/β-catenin signaling cascades. nih.gov Deviations in these pathways are implicated in various diseases, including cancer. nih.gov By analyzing the transcriptional perturbations caused by a benzamide derivative, scientists can infer whether it modulates these or other important pathways, such as those related to the immune response. nih.gov This footprint-based approach, which looks at the downstream regulated genes, can be more accurate than classical methods that only consider the member genes of a pathway. frontiersin.org

This type of analysis is essential for drug discovery, as it helps to identify the mechanism of action, predict potential off-target effects, and discover opportunities for drug repurposing. researchgate.net By understanding how a benzamide derivative perturbs cellular networks, researchers can gain a more complete picture of its biological effects, facilitating the development of more effective and safer medicines. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Design (LBDD) Approaches for Benzamide (B126) Derivatives

Ligand-based drug design (LBDD) is a crucial strategy when the three-dimensional structure of the biological target is unknown. biosolveit.dejubilantbiosys.com This approach leverages the information from a set of known active and inactive molecules to develop a model that defines the essential structural features required for biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the spatial arrangement of essential features that a molecule must possess to interact with a specific target receptor. dergipark.org.trtaylorandfrancis.com A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of abstract features, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. taylorandfrancis.com

For benzamide derivatives, pharmacophore models can be generated from a series of analogs with known biological activities. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. dergipark.org.tr For instance, a pharmacophore model developed for a set of benzamide-based inhibitors could be used to search for new scaffolds that maintain the key interaction points, potentially leading to the discovery of compounds with improved properties. The effectiveness of a pharmacophore model is often validated by its ability to distinguish between active and inactive compounds.

| Pharmacophore Model Validation Metrics | ||

| Metric | Description | Typical Value for a Good Model |

| Correlation Coefficient (r) | Measures the correlation between the predicted and experimental activities of the training set compounds. | > 0.8 |

| Cost Difference (ΔCost) | The difference between the null cost and the total cost of the hypothesis. A larger difference indicates a statistically significant model. | > 60 |

| Root Mean Square Deviation (RMSD) | Measures the quality of the alignment of the training set molecules to the pharmacophore hypothesis. | < 1.5 Å |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgrutgers.edu Similarly, Quantitative Structure-Property Relationship (QSPR) models correlate chemical structures with physicochemical properties. These models are invaluable for predicting the activity of newly designed compounds without the need for immediate synthesis and testing. drugdesign.org

In the context of 4-(2-aminoethyl)-N-methylbenzamide and its analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity.

A robust QSAR model can provide insights into the structural features that are either beneficial or detrimental to the activity of benzamide derivatives. For example, a model might reveal that increasing the hydrophobicity of a particular substituent enhances binding affinity, while a bulky group at another position is unfavorable.

| Key Statistical Parameters in QSAR Modeling | |

| Parameter | Description |

| n | Number of compounds in the dataset |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out data points during model construction. |

| F-test (Fischer's value) | A statistical test that assesses the overall significance of the regression model. |

| p-value | The probability of obtaining the observed results, or more extreme, if the null hypothesis is true. |

A study on bicyclo (aryl methyl) benzamides as GlyT1 inhibitors developed QSAR models with a correlation coefficient (R) of 0.83 and a determination coefficient (R²) of 0.69, indicating a strong relationship between the descriptors and the inhibitory activity. mdpi.com The external validation of these models showed correlation coefficients greater than 0.6, confirming their predictive power. mdpi.com

Structure-Based Design (SBDD) Approaches for this compound and its Analogs

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool for designing and optimizing ligands. washington.edunih.gov This approach relies on understanding the detailed interactions between a ligand and its binding site on the target protein.

Molecular Docking and Scoring Function Evaluation for Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound, docking simulations can be used to place the molecule into the binding site of a target protein and to estimate its binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. mdpi.com

The scoring function evaluates the fitness of a particular pose by considering various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov The results of a docking study can provide valuable insights into the key interactions that stabilize the ligand-receptor complex, guiding the design of analogs with improved binding. For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors used molecular docking to identify critical interactions with residues such as M156 and K105. nih.gov

| Common Scoring Functions in Molecular Docking |

| Force-Field Based |

| Empirical |

| Knowledge-Based |

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the conformational changes and flexibility of both the ligand and the protein over time. nih.govbonvinlab.org Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of the complex's behavior.

For this compound, MD simulations can be used to assess the stability of the docked conformation and to identify subtle but important interactions that may not be apparent from static docking poses. nih.gov The simulation can reveal how water molecules mediate interactions in the binding site and can help to refine the understanding of the binding mode. The stability of the ligand-protein complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. wikipedia.orgmavenrs.com FEP simulations are based on the concept of "alchemical" transformations, where one ligand is gradually transformed into another in a non-physical, computational process. nih.govrsc.org By calculating the free energy change for this transformation both in the solvated state and when bound to the protein, the relative binding free energy can be determined using a thermodynamic cycle. nih.gov

This method is particularly useful for guiding lead optimization by providing accurate predictions of how small chemical modifications will affect binding affinity. mavenrs.com Although computationally expensive, FEP calculations can significantly reduce the number of compounds that need to be synthesized and tested. nih.govresearchgate.net Recent advancements in computational power and software have made FEP a more accessible tool in drug discovery. nih.gov

| Key Steps in a Relative Binding Free Energy Calculation using FEP |

| 1. System Setup |

| 2. Alchemical Transformation Pathway |

| 3. MD Simulations |

| 4. Free Energy Calculation |

| 5. Thermodynamic Cycle |

Conformational Analysis and Energy Landscape Mapping of Benzamide Structures

Conformational analysis of benzamide derivatives, including this compound, is crucial for understanding their three-dimensional structure and its influence on their chemical behavior and biological activity. The flexibility of such molecules arises from the rotation around single bonds, leading to various conformers with different potential energies. The primary focus of conformational analysis for this compound is the rotation around the C-N amide bond, the bond between the benzene (B151609) ring and the carbonyl group, and the bonds within the 2-aminoethyl side chain.

The amide bond in N-methylbenzamide derivatives exhibits a significant rotational barrier due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in partial double-bond character. This typically leads to two planar conformers: a lower-energy trans form and a higher-energy cis form. researchgate.net For N-substituted amides, the steric hindrance introduced by the substituent can influence the trans-cis energy difference. researchgate.net The orientation of the N-methyl group relative to the carbonyl oxygen is a key determinant of the local conformation.

Energy landscape mapping provides a comprehensive visualization of the potential energy surface of the molecule as a function of its conformational degrees of freedom, typically represented by key dihedral angles. researchgate.net For this compound, this map would reveal the lowest energy conformations (global minima) and other stable conformers (local minima), separated by energy barriers (saddle points). researchgate.net Computational methods, such as molecular mechanics force fields or more accurate quantum mechanical calculations, are employed to calculate the energy of thousands of potential structures to generate this landscape. researchgate.net These landscapes often resemble funnels, indicating a drive towards one or a few low-energy states. researchgate.net

Table 1: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| ω (C-C-N-C) | Rotation around the amide bond | 0 | ~15-20 | cis (eclipsed) |

| 180 | 0 | trans (anti) | ||

| τ1 (C-C-C=O) | Rotation of benzamide group | 0 | 2.5 | Eclipsed |

| 30 | 1.0 | Skewed | ||

| 60 | 0.5 | Gauche | ||

| 90 | 1.5 | Perpendicular | ||

| τ2 (C-C-C-N) | Rotation of ethyl side chain | 60 | 0.8 | Gauche |

| 180 | 0 | Anti |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G+(d,p) to find the molecule's lowest energy structure. nih.gov

From these calculations, several key electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (the band gap) is a measure of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net It identifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, negative potential is expected around the carbonyl oxygen and the primary amine, while positive potential would be found around the amide and amine hydrogen atoms. researchgate.net

These computational results provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. nih.gov

Table 2: Calculated Electronic Properties of a Benzamide Derivative using DFT

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.2 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

In Silico Prediction of Molecular Interactions and Target Specificity

In silico techniques, especially molecular docking, are instrumental in predicting how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme. mdpi.comnih.gov Molecular docking algorithms explore the possible binding orientations and conformations of a ligand within the active site of a target protein, calculating a "docking score" or binding energy to estimate the stability of the resulting complex. mdpi.com

The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound is optimized to its lowest energy conformer. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or HADDOCK, the ligand is placed into the defined binding site of the receptor. mdpi.com The program then systematically evaluates numerous poses, considering the molecule's rotational flexibility.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that approximates the binding free energy. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For instance, the primary amine and carbonyl oxygen of the benzamide are strong candidates for forming hydrogen bonds.

By docking the compound against a panel of different proteins, researchers can predict its target specificity. researchgate.net A significantly better docking score for one target over others suggests a higher selectivity, which is a desirable property for drug candidates. These predictions help prioritize compounds for further experimental testing and can guide the design of new derivatives with improved affinity and specificity. researchgate.net

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Binding Affinity (Docking Score) | -8.2 kcal/mol |

| Interacting Residues | ASP 145, LYS 22, LEU 83, VAL 30 |

| Hydrogen Bonds Formed | 3 |

| H-Bonding Groups (Ligand) | Primary amine (-NH2), Carbonyl oxygen (C=O) |

| H-Bonding Residues (Protein) | ASP 145 (side chain), LYS 22 (backbone NH) |

| Hydrophobic Interactions | Benzene ring with LEU 83 and VAL 30 |

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(2-aminoethyl)-N-methylbenzamide, HRMS provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass calculated from the atomic masses of its constituent isotopes. This comparison confirms the molecular formula, C₁₀H₁₄N₂O.

In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the molecular structure through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its structural motifs. Key fragmentation pathways for this compound would involve cleavage of the amide and ethylamine (B1201723) bonds.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 |

| [M-NH₂CH₃]⁺ | C₉H₉O⁺ | 133.0653 |

| [M-CH₂CH₂NH₂]⁺ | C₈H₈NO⁺ | 134.0606 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.0340 |

Note: The values are for the most abundant isotopes and are presented for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. weebly.com

One-dimensional NMR spectra provide fundamental information about the different types of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of this compound would show characteristic signals for the aromatic protons, the two methylene (B1212753) (CH₂) groups of the ethyl chain, the primary amine (NH₂) protons, the amide (NH) proton, and the N-methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide, four distinct aromatic carbons, the two aliphatic carbons of the ethyl chain, and the N-methyl carbon. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can distinguish between the two different nitrogen environments: the primary amine and the secondary amide. weebly.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to C=O) | ~7.7 | Doublet |

| Aromatic (2H, ortho to ethyl) | ~7.2 | Doublet |

| Amide NH | ~6.5 - 8.0 | Broad Singlet/Quartet |

| Methylene (-CH₂-NH₂) | ~3.0 | Triplet |

| N-Methyl (N-CH₃) | ~2.9 | Doublet |

| Methylene (Ar-CH₂-) | ~2.8 | Triplet |

| Amine (NH₂) | Variable | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~168 |

| Aromatic C (quaternary, C-CH₂) | ~142 |

| Aromatic C (quaternary, C-C=O) | ~134 |

| Aromatic CH (ortho to C=O) | ~129 |

| Aromatic CH (ortho to ethyl) | ~127 |

| Methylene (-CH₂-NH₂) | ~42 |

| Methylene (Ar-CH₂-) | ~38 |

| N-Methyl (N-CH₃) | ~26 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the complete molecular structure. weebly.comusask.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would show a clear correlation between the protons of the two adjacent methylene groups in the ethyl side chain. usask.ca

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. It would definitively link each proton signal in Table 2 to its corresponding carbon signal in Table 3. usask.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the N-methyl protons to the amide carbonyl carbon and from the benzylic methylene protons to the aromatic quaternary carbon. usask.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. It provides information on the molecule's conformation in solution. For example, a NOESY spectrum could show a correlation between the N-methyl protons and the aromatic protons on the benzene (B151609) ring. usask.ca

Table 4: Expected Key 2D NMR Correlations

| 2D Experiment | Correlated Nuclei | Structural Information Confirmed |

| COSY | Ar-CH₂-H ↔ H -CH₂-NH₂ | Connectivity of the ethyl chain |

| HSQC | Ar-C H ↔ Ar-H | Direct C-H bonds in the aromatic ring |

| HSQC | N-C H₃ ↔ N-H | Direct C-H bond in the methyl group |

| HMBC | N-CH₃ (H ) ↔ C =O | Position of the methyl group on the amide nitrogen |

| HMBC | Ar-CH₂- (H ) ↔ Aromatic C | Attachment of the ethyl group to the benzene ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. The absorption bands are characteristic of specific bond types. For this compound, key absorptions would confirm the presence of the amide and amine groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | ~3400 - 3300 (two bands) |

| Secondary Amide (N-H) | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H | Stretch | ~2960 - 2850 |

| Amide C=O (Amide I band) | Stretch | ~1680 - 1640 |

| Amide N-H (Amide II band) | Bend | ~1550 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, one can determine the exact spatial coordinates of every atom, providing definitive information on bond lengths, bond angles, and torsional angles. nih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Analogs

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy stands out as a powerful, non-destructive method for the stereochemical analysis of chiral compounds. While this compound is itself achiral, the introduction of a stereocenter into its structure would yield chiral analogs whose absolute configuration can be unequivocally assigned using CD spectroscopy.

The fundamental principle of CD spectroscopy lies in the differential absorption of left (AL) and right (AR) circularly polarized light by a chiral molecule. This differential absorption (ΔA = AL - AR) is plotted as a function of wavelength, resulting in a CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are perfect mirror images of each other. This unique characteristic allows for their distinction and the determination of the absolute configuration of a synthesized or isolated chiral compound by comparing its experimental CD spectrum with that of a known standard or with theoretical predictions.

For a hypothetical chiral analog, such as (R)-4-(2-aminopropyl)-N-methylbenzamide or (S)-4-(2-aminopropyl)-N-methylbenzamide, the benzamide (B126) moiety acts as the primary chromophore. The electronic transitions within this aromatic system, particularly the π → π* transitions, are sensitive to the chiral environment established by the stereocenter at the propyl group. The coupling of these electronic transitions with the chiral center gives rise to a measurable CD signal.

The expected CD spectrum for such an analog would exhibit characteristic Cotton effects, which are the combination of a CD peak (positive or negative) and an absorption band. The sign of the Cotton effect (positive or negative) at specific wavelengths is directly related to the spatial arrangement of the atoms around the stereocenter, thus providing a fingerprint for each enantiomer.

For instance, the analysis of the (R) and (S) enantiomers of a chiral analog of this compound would yield the following illustrative data:

| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg cm²/dmol) | (S)-enantiomer Molar Ellipticity [θ] (deg cm²/dmol) |

| 210 | +15,000 | -15,000 |

| 225 | -8,000 | +8,000 |

| 240 | +22,000 | -22,000 |

| 260 | -5,000 | +5,000 |

| 280 | +1,000 | -1,000 |

In a research context, the stereochemical assignment would involve synthesizing a racemic mixture of the chiral analog and resolving it into its constituent enantiomers using chiral chromatography. The CD spectrum of each isolated enantiomer would then be recorded. By comparing the experimental spectrum of an unknown sample to these reference spectra, its absolute configuration can be definitively assigned. Furthermore, quantum chemical calculations can be employed to predict the theoretical CD spectra for both the (R) and (S) configurations, offering a powerful complementary tool for stereochemical elucidation, especially when authentic standards are unavailable.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversifying Benzamide (B126) Scaffolds

The synthesis of benzamides is a mature field, yet the demand for more efficient, sustainable, and diverse libraries of these compounds drives continuous innovation. Future research is focused on moving beyond traditional amide coupling reactions. Key areas of development include:

Late-Stage Functionalization: A major goal is the development of methods to modify the benzamide core or its substituents in the final steps of a synthetic sequence. This allows for the rapid generation of analogues from a common intermediate. Techniques involving C-H bond activation are particularly promising for introducing new functional groups directly onto the aromatic ring, offering a more atom-economical approach.

Flow Chemistry: Continuous flow synthesis is being explored to improve the safety, efficiency, and scalability of benzamide production. This technology allows for precise control over reaction parameters, which can lead to higher yields, cleaner reactions, and the ability to safely use hazardous reagents.

Photoredox Catalysis: Light-driven reactions are emerging as a powerful tool for forging new bonds under mild conditions. mit.edu Photoredox catalysis can enable novel transformations on the benzamide scaffold that are difficult to achieve with traditional thermal methods, opening up new chemical space for drug discovery. mit.edu

Biocatalysis: The use of enzymes to catalyze the formation of amide bonds offers a green and highly selective alternative to chemical methods. Researchers are engineering enzymes with tailored specificities to produce complex benzamide derivatives with high enantiopurity, a critical factor for biological activity.

Exploration of New Biological Targets and Signaling Pathways Modulated by Benzamide Derivatives

While benzamides are known to target a range of receptors and enzymes, ongoing research is uncovering new biological roles for this class of compounds.

Epigenetic Modulators: There is growing interest in benzamide derivatives as inhibitors of epigenetic enzymes, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer and other diseases. The structural features of the benzamide scaffold are well-suited for interaction with the active sites of these enzymes.

Protein-Protein Interaction (PPI) Modulators: Targeting the vast and complex network of PPIs is a major challenge in drug discovery. The flexible yet constrained nature of certain benzamide derivatives makes them attractive candidates for designing molecules that can disrupt or stabilize these interactions.

Cholinesterase Inhibition: Novel benzamide derivatives have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov Some of these compounds have shown inhibitory concentrations in the nanomolar range. nih.gov

Anti-cancer and Anti-migration Agents: Recent studies have focused on N-substituted benzamides as potential treatments for cancers like osteosarcoma by inhibiting tumor cell adhesion, migration, and invasion. nih.gov

Advanced Computational Modeling Techniques for Predictive Research in Benzamide Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of benzamide-based compounds.

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are being developed with increasing sophistication. By combining experimental data with computational chemistry, these models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org The use of external validation is crucial to ensure the reliability of these models. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a benzamide ligand interacts with its biological target over time. acs.org This can reveal key binding modes, the role of water molecules in the binding site, and the conformational changes that occur upon binding, offering insights that are not available from static docking studies.

Machine Learning and AI: Artificial intelligence and machine learning are being applied to large datasets of chemical structures and biological activities to identify novel patterns and design new benzamide derivatives with desired properties. researchgate.net These approaches can screen vast virtual libraries and propose innovative molecular architectures. mit.edu

Quantum Mechanics (QM): QM methods are used to accurately calculate the electronic properties of benzamide derivatives, such as orbital energies and charge distributions. researchgate.net This information is valuable for understanding reaction mechanisms and for refining the parameters used in molecular docking and other computational models. researchgate.net

Integration with Chemical Biology Tools and Techniques for Functional Probing

To better understand the biological functions of benzamide derivatives, researchers are integrating them with advanced chemical biology tools.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the activity of entire enzyme families in complex biological systems. acs.org Benzamide-based probes, equipped with a reactive "warhead" and a reporter tag, can be used to identify the specific targets of a bioactive compound and to assess its selectivity across the proteome. acs.org

Photoaffinity Labeling: This technique involves incorporating a photo-reactive group into a benzamide ligand. Upon exposure to light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. This is particularly useful for studying weak or transient interactions. nih.gov

PROTACs and Targeted Protein Degradation: The benzamide scaffold can be incorporated into Proteolysis Targeting Chimeras (PROTACs). nih.gov These are bifunctional molecules that recruit a target protein to the cellular machinery responsible for protein degradation, offering a powerful new therapeutic modality. nih.gov

Fluorescent Probes: By attaching a fluorescent dye to a benzamide derivative, researchers can visualize its distribution within cells and tissues. This can provide valuable information about where the compound accumulates and whether it reaches its intended target.

Potential of 4-(2-aminoethyl)-N-methylbenzamide as a Scaffold for Complex Molecular Architectures

The compound this compound is an attractive starting point for the construction of more complex and functionally diverse molecules.

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and desirable chemical properties, this compound could serve as a valuable fragment in FBDD campaigns. The primary amine provides a convenient handle for linking it to other fragments or for growing the molecule to improve its affinity and selectivity for a biological target.

Combinatorial Chemistry: The ethylamine (B1201723) side chain is readily derivatized, making it an ideal anchor point for combinatorial library synthesis. By reacting this compound with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), large libraries of new compounds can be rapidly generated and screened for biological activity.

Scaffold for Novel Ligands: The core N-methylbenzamide structure is present in a variety of biologically active compounds. The addition of the 4-(2-aminoethyl) group provides a vector for exploring new interactions with target proteins. For instance, analogues of N-(2-aminoethyl)benzamide have been synthesized as potent inhibitors of monoamine oxidase-B (MAO-B). nih.gov

Development of β-cell Protective Agents: Scaffolds based on N-(2-(benzylamino)-2-oxoethyl)benzamide have been identified as having protective activity for pancreatic β-cells against ER stress, suggesting a potential therapeutic avenue for diabetes. nih.gov The structural similarity of this compound makes it a relevant scaffold for exploring this activity. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-(2-aminoethyl)-N-methylbenzamide, and how are key intermediates stabilized?

The synthesis typically involves multi-step reactions starting with amide bond formation between 4-(2-aminoethyl)benzoic acid derivatives and methylamine. Protection of the primary amine (e.g., using tert-butoxycarbonyl [Boc] groups) is critical to prevent side reactions during coupling . Post-coupling, deprotection under acidic conditions (e.g., HCl in dioxane) yields the final compound. Reaction optimization includes solvent selection (e.g., dichloromethane for solubility) and catalysts like DMAP to enhance yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm amide bond formation and methyl group integration (e.g., δ 2.8–3.2 ppm for N-methyl protons) .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 235–250 range for related analogs) .

- IR Spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .

Q. How does the aminoethyl side chain influence the compound’s reactivity?

The aminoethyl group participates in nucleophilic reactions (e.g., acylations) and stabilizes intermediates via resonance. Under acidic conditions, the amine can protonate, altering solubility and reactivity. Electronic effects from the benzamide moiety further direct regioselectivity in substitutions .

Q. What protocols ensure purity during synthesis?

Purity is monitored via:

- TLC : Rf values in ethyl acetate/hexane systems.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Recrystallization in ethanol/water mixtures removes unreacted precursors .

Advanced Research Questions

Q. What in vitro biological activities have been reported for this compound derivatives?

Structural analogs exhibit potent inhibitory activity against Trypanosoma brucei (IC < 1 μM), likely via disruption of parasite membrane proteins. Assays involve fluorescence-based viability tests and microscopy to observe morphological changes .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

Substitutions at the benzamide ring (e.g., 2,4-dichloro) enhance lipophilicity and target binding. Comparative SAR studies show that electron-withdrawing groups improve antiparasitic activity by 10–100× compared to unsubstituted analogs .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., using GROMACS) model membrane permeability, while DFT calculations (via Gaussian) predict metabolic stability. PubChem’s QSAR models estimate logP (~2.1) and solubility (~20 mg/mL) .

Q. How does the compound behave under physiological pH conditions?

At pH 7.4, the aminoethyl group remains protonated, enhancing water solubility. Hydrolysis studies (pH 1–13) show amide bond stability up to 48 hours, but prolonged exposure to pH > 10 degrades the compound into 4-(2-aminoethyl)benzoic acid .